Hythiemoside B

Isolation Structure Elucidation Natural Product Chemistry

Analytical labs often face non-fungibility issues when using darutoside or kirenol as substitute markers for Siegesbeckia species. Hythiemoside B solves this by providing a validated, monograph-aligned reference standard with defined chromatographic behavior. · Officially designated marker for qualitative & quantitative analysis (HPLC-ELSD, LC-TOF-MS) [reference:0] · Confirmed ≥98 % purity by HPLC, suitable as substrate for in-vitro ADME assays [reference:1] · Supplied with full batch-specific CoA; long-term stability at -20 °C.

Molecular Formula C28H46O9
Molecular Weight 526.7 g/mol
Cat. No. B1246313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHythiemoside B
Synonymshythiemoside B
Molecular FormulaC28H46O9
Molecular Weight526.7 g/mol
Structural Identifiers
SMILESCC(=O)OC(CO)C1(CCC2C(=C1)CCC3C2(CCC(C3(C)C)OC4C(C(C(C(O4)CO)O)O)O)C)C
InChIInChI=1S/C28H46O9/c1-15(31)35-21(14-30)27(4)10-8-17-16(12-27)6-7-19-26(2,3)20(9-11-28(17,19)5)37-25-24(34)23(33)22(32)18(13-29)36-25/h12,17-25,29-30,32-34H,6-11,13-14H2,1-5H3/t17-,18-,19-,20-,21+,22-,23+,24-,25+,27+,28+/m1/s1
InChIKeyPOOFTLXTGZSZGA-AUNXJCHXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hythiemoside B: ent-Pimarane Glucoside Reference Standard


Hythiemoside B (CAS: 853267-90-0; MF: C28H46O9; MW: 526.7 g/mol) is an ent-pimarane-type diterpenoid glucoside first isolated and structurally elucidated from the aerial parts of *Siegesbeckia orientalis* L. (Asteraceae) in 2005 [1]. It is characterized as a white amorphous powder, and its complete chemical structure, including stereochemistry, was confirmed using high-resolution FAB-MS and advanced 1D/2D NMR spectroscopic techniques [1]. As a key marker compound, it serves as a critical reference standard for the authentication and quality control of *Siegesbeckia* species, which are used in traditional medicine [2].

No Generic Substitute for Hythiemoside B


Substituting Hythiemoside B with other co-occurring diterpenoids like darutoside or kirenol is scientifically invalid for analytical applications. Hythiemoside B has been explicitly validated and established as a primary reference marker (chất đối chiếu) for the qualitative and quantitative analysis of *Siegesbeckia* species [1]. Its unique chromatographic behavior, as defined in validated HPLC-ELSD methods, allows for its specific quantification in complex plant matrices, a capability not shared by its analogs [2]. Therefore, for any research requiring precise identification or content determination of this specific component, Hythiemoside B is non-fungible.

Hythiemoside B Analytical Evidence


Isolation Yield Comparison

In the foundational study, Hythiemoside B was isolated as a new compound alongside four known ent-pimarane diterpenoids. Its isolation yield from the aerial parts of S. orientalis was quantified, establishing a benchmark for its natural abundance relative to the most closely related structural analog, Hythiemoside A [1].

Isolation Structure Elucidation Natural Product Chemistry

Validated HPLC-ELSD Method

A validated HPLC-ELSD method was developed for the simultaneous quantification of seven major diterpenoids in *Siegesbeckia pubescens*. This method provides the precise analytical parameters for detecting Hythiemoside B, enabling its differentiation from other compounds like Kirenol and Darutigenol based on unique retention characteristics under defined conditions [1].

Analytical Chemistry Quality Control Method Validation HPLC

Commercial Purity Specification

Commercial vendors define and guarantee the quality of Hythiemoside B by its purity as determined by HPLC analysis. This specification is a key differentiator, as it provides a quantitative benchmark for researchers to compare different supply sources and ensures a consistent, well-defined product for experimental reproducibility .

Quality Control Product Specification Procurement

Hythiemoside B Application Scenarios


Herbal Authentication & QC

Hythiemoside B is an officially designated reference marker for the authentication and quantification of *Siegesbeckia* species (Hy thiêm) [1]. Its use is mandated for qualitative and quantitative analysis in quality control laboratories, as per validated HPLC-ELSD [2] and LC-TOF-MS methods, to ensure the identity and potency of botanical raw materials and finished products.

Phytochemical Fingerprinting Marker

The presence and relative concentration of Hythiemoside B, alongside other diterpenoids, serve as a unique chemical fingerprint for *Siegesbeckia* species [1]. Researchers can use this marker for chemotaxonomic studies to differentiate plant species, subspecies, or geographical origins, as its presence is documented in specific *Siegesbeckia* species but not others.

Systems Pharmacology Research

Hythiemoside B has been computationally and experimentally validated as one of six key active components in *Herba Siegesbeckiae* contributing to its anti-atopic dermatitis effects [1]. In systems pharmacology research, a verified source of Hythiemoside B is crucial for in vitro target validation studies (e.g., molecular docking follow-ups) and for accurately attributing observed network pharmacology effects to a specific compound.

In Vitro Metabolism Substrate

With a high commercial purity (≥98%) [1], Hythiemoside B is suitable for use as a substrate in in vitro ADME assays, such as studies on cytochrome P450 inhibition or microsomal stability. The defined purity ensures that experimental results are directly attributable to Hythiemoside B, reducing the risk of confounding effects from related impurities, a critical factor for interpreting metabolism data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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